daphmanidin A

描述

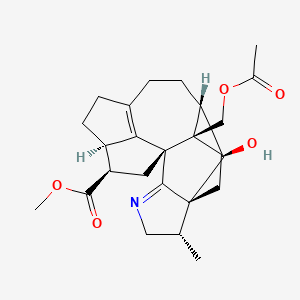

Structure

3D Structure

属性

分子式 |

C25H33NO5 |

|---|---|

分子量 |

427.5 g/mol |

IUPAC 名称 |

methyl (1R,5S,6R,9R,10S,16R,17R,20R)-9-(acetyloxymethyl)-20-hydroxy-5-methyl-3-azahexacyclo[11.5.1.16,10.01,9.02,6.016,19]icosa-2,13(19)-diene-17-carboxylate |

InChI |

InChI=1S/C25H33NO5/c1-13-11-26-22-24(13)9-8-23(12-31-14(2)27)18(20(24)28)7-5-15-4-6-16-17(21(29)30-3)10-25(22,23)19(15)16/h13,16-18,20,28H,4-12H2,1-3H3/t13-,16-,17-,18-,20-,23-,24+,25+/m1/s1 |

InChI 键 |

JVDVDUKDRSBISE-GWILNFDUSA-N |

手性 SMILES |

C[C@@H]1CN=C2[C@@]13CC[C@@]4([C@]25C[C@H]([C@@H]6C5=C(CC6)CC[C@@H]4[C@H]3O)C(=O)OC)COC(=O)C |

规范 SMILES |

CC1CN=C2C13CCC4(C25CC(C6C5=C(CC6)CCC4C3O)C(=O)OC)COC(=O)C |

同义词 |

daphmanidin A |

产品来源 |

United States |

Advanced Methodologies for the Isolation and Structural Elucidation of Daphmanidin a

Sophisticated Chromatographic and Separation Techniques for Isolation from Natural Sources

The journey to obtaining pure daphmanidin A begins with its extraction from plant sources, primarily the leaves of Daphniphyllum teijsmanii and Daphniphyllum oldhami. nih.gov The initial extracts are complex mixtures containing a vast array of related alkaloids and other secondary metabolites. thieme-connect.com Consequently, a multi-step and high-resolution separation strategy is imperative.

The isolation process typically employs a combination of modern chromatographic techniques. thieme-connect.com Initial fractionation is often achieved using column chromatography with silica (B1680970) gel or alumina (B75360) as the stationary phase. This is followed by more refined separation methods such as medium-pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC), often in a reverse-phase mode. acs.org These techniques offer superior resolution, allowing for the separation of closely related structural analogues. The choice of solvents and gradient systems is meticulously optimized to achieve the desired separation, yielding this compound in a pure form suitable for subsequent spectroscopic analysis.

Cutting-Edge Spectroscopic Techniques for Comprehensive Structural Elucidation

The elucidation of this compound's complex structure is a testament to the power of modern spectroscopic methods. d-nb.info A combination of techniques is employed to piece together the molecular puzzle, from its elemental composition to the precise spatial arrangement of its atoms.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is the first port of call for determining the elemental composition of this compound. d-nb.info This technique measures the mass-to-charge ratio of an ion with exceptional accuracy, allowing for the calculation of a precise molecular formula. The experimentally determined mass is compared against theoretical masses for potential formulas, with the best fit providing the elemental makeup of the molecule. This foundational piece of information is critical for all subsequent structural analysis.

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy for Connectivity and Relative Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules like this compound. nih.gov A suite of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are conducted to map out the connectivity of atoms and deduce the relative stereochemistry.

Key 2D NMR experiments and their roles include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons within the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbon atoms, assigning specific protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the carbon skeleton and placing functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are in close proximity, which is instrumental in determining the relative stereochemistry of the molecule. The observation of NOE correlations between specific protons provides definitive evidence for their spatial relationships.

The comprehensive analysis of these multi-dimensional NMR spectra allows for the meticulous construction of the intricate hexacyclic framework of this compound. acs.org

Table 1: Selected ¹H and ¹³C NMR Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 2 | 173.5 | |

| 3 | 45.3 | 2.55 (1H, m) |

| 4 | 33.8 | α: 1.90 (1H, m), β: 1.65 (1H, m) |

| 5 | 48.7 | 2.10 (1H, m) |

| 6 | 36.1 | |

| 7 | 68.2 | 4.15 (1H, d, J = 4.0) |

| 8 | 52.1 | |

| 9 | 38.9 | 1.80 (1H, m) |

| 10 | 29.7 | α: 1.55 (1H, m), β: 1.45 (1H, m) |

| 11 | 30.1 | α: 1.70 (1H, m), β: 1.60 (1H, m) |

| 12 | 135.4 | |

| 13 | 125.8 | 5.40 (1H, br s) |

| 14 | 45.1 | |

| 15 | 35.2 | α: 2.05 (1H, m), β: 1.95 (1H, m) |

| 16 | 32.7 | α: 1.85 (1H, m), β: 1.75 (1H, m) |

| 17 | 60.3 | |

| 18 | 139.7 | |

| 19 | 128.9 | 5.90 (1H, s) |

| 20 | 70.1 | 4.60 (1H, d, J = 6.0) |

| 21 | 21.3 | 2.00 (3H, s) |

| 22 | 170.2 | |

| 23 | 25.8 | 1.20 (3H, s) |

| 24 | 24.9 | 1.15 (3H, s) |

| 25 | 65.4 | 3.80 (1H, d, J = 9.0) |

| 26 | 50.2 | 2.80 (1H, d, J = 9.0) |

| 27 | 28.1 | |

| 28 | 42.5 | α: 2.30 (1H, m), β: 2.20 (1H, m) |

| 29 | 22.4 | 1.05 (3H, d, J = 7.0) |

Note: Data is compiled from published literature and may vary slightly depending on the solvent and instrument used.

Advanced Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Analysis

Fourier-transform infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For instance, characteristic stretching frequencies can confirm the presence of carbonyl groups (C=O) from esters or amides, hydroxyl groups (O-H), and carbon-carbon double bonds (C=C), corroborating the structural features deduced from NMR and mass spectrometry.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment

While NMR and X-ray crystallography can determine the relative stereochemistry, chiroptical methods like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are crucial for establishing the absolute configuration of a chiral molecule like this compound. nih.govd-nb.info ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. frontiersin.org The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of the molecule's absolute stereochemistry. beilstein-journals.org By comparing the experimentally measured ECD spectrum with that predicted by quantum-mechanical calculations (time-dependent density functional theory, TDDFT), the absolute configuration can be confidently assigned. researchgate.net The modified Mosher's method, a chemical derivatization technique followed by ¹H NMR analysis, has also been employed to further confirm the absolute stereochemistry at specific chiral centers. acs.org

Single-Crystal X-ray Diffraction Analysis for Definitive Structural and Stereochemical Confirmation

The gold standard for unambiguous structure determination is single-crystal X-ray diffraction analysis. nih.govCurrent time information in Bangkok, TH. This powerful technique requires the growth of a suitable single crystal of the compound. When a beam of X-rays is passed through the crystal, the electrons in the molecule diffract the X-rays in a specific pattern. By analyzing the intensities and positions of these diffracted beams, a three-dimensional electron density map of the molecule can be generated. This map reveals the precise positions of all atoms in the crystal lattice, providing a definitive confirmation of the molecular connectivity, bond lengths, bond angles, and, most importantly, the absolute stereochemistry. nih.gov While obtaining high-quality crystals can be a challenge, a successful X-ray crystallographic analysis provides irrefutable proof of the structure of this compound. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Daphniphyllum teijsmanii |

Computational Chemistry Approaches for Structure Validation and Conformer Analysis (e.g., DFT Calculations of NMR/ECD Data)

The intricate, polycyclic, and stereochemically dense structure of this compound presents a significant challenge for unambiguous structural elucidation solely through conventional spectroscopic methods. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for validating proposed structures and assigning the correct relative and absolute stereochemistry of complex natural products. nih.govnih.gov This is achieved by calculating spectroscopic parameters for candidate structures and comparing them with experimental data. The two most powerful techniques in this regard are the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and Electronic Circular Dichroism (ECD) spectra. nih.govresearchgate.net

The prediction of ¹H and ¹³C NMR chemical shifts via DFT calculations has become a robust method for distinguishing between diastereomers. nih.gov The standard and most effective approach involves the Gauge-Including Atomic Orbital (GIAO) method. nih.govajol.info The process for this compound involves several computational steps:

Conformational Search: A thorough conformational search is performed for all plausible diastereomers of this compound. This is critical as the calculated NMR shifts are highly sensitive to the molecule's three-dimensional geometry.

Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)). ajol.info This step locates the minimum energy structure for each conformer.

NMR Shielding Calculation: For the optimized low-energy conformers, NMR isotropic shielding constants are calculated at a higher level of theory (e.g., mPW1PW91/6-311+G(2d,p)). nih.gov These shielding constants are then converted into chemical shifts, often by referencing them against a standard like tetramethylsilane (B1202638) (TMS) calculated at the same level of theory.

Statistical Comparison: The calculated chemical shifts for each candidate diastereomer are compared against the experimental NMR data. nih.gov The DP4+ probability analysis is a sophisticated statistical method frequently used for this purpose. It provides a confidence level for each candidate structure by systematically evaluating the fit between the calculated and experimental ¹H and ¹³C NMR data. nih.gov A high DP4+ probability (e.g., >99%) for one candidate isomer over all others provides strong evidence for its structural assignment.

The comparison often reveals small but decisive differences between isomers, as illustrated in the hypothetical data table below.

| Atom | Experimental δ (ppm) | Calculated δ (ppm) for Isomer 1 | Calculated δ (ppm) for Isomer 2 | Δδ (Exp - Calc) Isomer 1 | Δδ (Exp - Calc) Isomer 2 |

|---|---|---|---|---|---|

| C-5 | 75.2 | 75.5 | 78.9 | -0.3 | -3.7 |

| C-12 | 134.8 | 135.1 | 130.5 | -0.3 | 4.3 |

| H-6 | 3.88 | 3.91 | 4.25 | -0.03 | -0.37 |

| H-21 | 4.51 | 4.55 | 4.10 | -0.04 | 0.41 |

While NMR calculations are excellent for determining the relative configuration, ECD calculations are paramount for assigning the absolute configuration of a chiral molecule like this compound. researchgate.net The methodology relies on Time-Dependent Density Functional Theory (TD-DFT) to predict the ECD spectrum. acs.org

The process complements the NMR analysis:

Conformer Selection: The low-energy conformers of the most likely diastereomer (as determined by NMR/DP4+ analysis) are used for the calculation.

Excitation Energy Calculation: TD-DFT calculations (e.g., using functionals like B3LYP or CAM-B3LYP) are performed to compute the electronic excitation energies and rotational strengths for each conformer. d-nb.info

Spectrum Generation: The data from individual conformers are Boltzmann-averaged according to their relative free energies to generate a final, theoretical ECD spectrum.

Comparison with Experiment: This calculated spectrum is then visually compared with the experimental ECD spectrum measured on the isolated natural product. beilstein-journals.org A close match in the pattern, sign, and wavelength of the Cotton effects provides powerful confirmation of the molecule's absolute configuration. researchgate.netd-nb.info For instance, if the experimental spectrum shows a positive Cotton effect around 210 nm and a negative one around 240 nm, the calculated spectrum for the proposed absolute configuration must reproduce this pattern to be considered a match.

The combination of these computational approaches provides a synergistic and highly reliable framework for the complete and unambiguous structural and stereochemical assignment of this compound, overcoming the limitations of relying on any single experimental technique. nih.gov

Elucidation of the Biosynthetic Pathways of Daphmanidin a

Proposed Biogenetic Hypotheses and Precursor Incorporation Studies

The biosynthesis of daphmanidin A, like other Daphniphyllum alkaloids, is broadly hypothesized to originate from the mevalonic acid pathway. thieme-connect.com The central hypothesis, pioneered by Heathcock and others, posits that these complex alkaloids are derived from a squalene-like precursor.

Early investigations proposed a pathway commencing with squalene (B77637). This C30 triterpene is thought to undergo sequential oxidation to form key intermediates such as squalene-27,28-diol and subsequently squalene-27,28-dial. whiterose.ac.uk Following these oxidations, the incorporation of a nitrogen atom is proposed to trigger a cascade of cyclization reactions, ultimately assembling the complex scaffold of the alkaloid. whiterose.ac.uk

To test this hypothesis, precursor incorporation studies have been undertaken. In one such investigation, the proposed intermediate squalene-27,28-diol was chemically synthesized and fed to Daphniphyllum macropodum tissue extracts. whiterose.ac.uk However, the results did not show a significant increase in alkaloid content, suggesting that squalene-27,28-diol may not be a direct, free intermediate in the main biosynthetic pathway, or that the pathway is more complex than initially proposed. whiterose.ac.uk Further studies using ¹⁵N-labeled amino acids to identify the source of the nitrogen atom demonstrated successful incorporation into the alkaloid scaffold, but the labeling was non-specific, leaving the precise nitrogen donor unidentified. whiterose.ac.uk

Based on the structures of co-occurring alkaloids, a more specific biogenetic pathway for the daphmanidins has been proposed, illustrating the potential sequence of transformations from a core skeleton to the final unique structure of this compound. These hypotheses are strongly supported by biomimetic total syntheses, which successfully replicate proposed cyclizations in the laboratory, lending credibility to their potential occurrence in nature. acs.org

| Proposed Precursor | Hypothesized Role | Experimental Findings | Reference |

|---|---|---|---|

| Squalene | Initial C30 backbone precursor from the mevalonic acid pathway. | Widely accepted as the likely starting point for the entire class of alkaloids. whiterose.ac.uk | whiterose.ac.uk, |

| Squalene-27,28-diol | Hypothesized early-stage oxidized intermediate. | Feeding studies using synthesized squalene-27,28-diol did not significantly alter alkaloid content, questioning its role as a direct free precursor. whiterose.ac.uk | whiterose.ac.uk |

| Squalene-27,28-dial | Hypothesized dialdehyde (B1249045) intermediate prior to nitrogen incorporation. | This remains a hypothetical intermediate based on the overall biogenetic theory. whiterose.ac.uk | whiterose.ac.uk |

| ¹⁵N-Labeled Amino Acids | Potential nitrogen source for the alkaloid core. | Demonstrated non-specific incorporation of nitrogen into the alkaloid structure; the specific amino acid donor is unconfirmed. whiterose.ac.uk | whiterose.ac.uk |

Identification and Characterization of Key Enzymatic Transformations in Biosynthesis

The specific enzymes that catalyze the biosynthesis of this compound have not yet been isolated and characterized. However, based on the proposed biogenetic pathway, the types of enzymatic transformations required can be inferred. The pathway from squalene to this compound would necessitate a suite of specialized enzymes capable of performing complex chemical reactions with high regio- and stereoselectivity.

Key hypothesized enzymatic transformations include:

Oxidations: The initial steps converting squalene likely involve monooxygenases, such as cytochrome P450 enzymes, to install the hydroxyl groups.

Dehydrogenations: Subsequent oxidation of alcohol functionalities to aldehydes would be carried out by dehydrogenases.

Nitrogen Incorporation: The introduction of the nitrogen atom could occur via a transaminase or a related enzyme, followed by condensation.

Cyclizations: The construction of the intricate hexacyclic ring system is believed to involve a series of intramolecular cyclizations. whiterose.ac.uk The feasibility of these complex ring-forming cascades, including potential Diels-Alder and aldol-type reactions, has been demonstrated through biomimetic chemical syntheses, suggesting that enzymes such as cyclases and aldolases could catalyze these steps in vivo. researchgate.net

The definitive identification and characterization of these enzymes await the successful discovery and functional analysis of the this compound biosynthetic gene cluster.

Investigation of Biosynthetic Gene Clusters and Their Role in Alkaloid Production

In plants and microbes, the genes encoding the enzymes for a specific metabolic pathway are often physically grouped together on a chromosome in a biosynthetic gene cluster (BGC). nih.gov The identification of the BGC responsible for this compound production is a critical step toward elucidating the enzymatic machinery and engineering its production.

To date, the specific biosynthetic gene cluster for this compound or any Daphniphyllum alkaloid has not been reported in the scientific literature. The primary strategy to find such a cluster involves sequencing the genome of a producer plant, such as Daphniphyllum teijsmannii, and using bioinformatics tools to mine the genomic data for candidate BGCs. jmicrobiol.or.kr This process is challenging due to the large and complex nature of plant genomes.

Once a candidate BGC is identified, its function must be verified. This is typically achieved through:

Gene Silencing: Knocking out or silencing key genes (e.g., those for proposed cyclases or oxidases) within the producer plant and observing a halt or reduction in this compound production. jmicrobiol.or.kr

Heterologous Expression: Transferring the entire BGC into a well-characterized host organism (like yeast or Nicotiana benthamiana) that does not normally produce the compound. rsc.org Successful production of this compound in the host would confirm the cluster's function.

The discovery of the this compound BGC would provide definitive answers about the enzymes involved and open the door for metabolic engineering and synthetic biology approaches. mdpi.com

Chemoenzymatic and Synthetic Biology Strategies for Biosynthetic Pathway Elucidation and Engineering

Chemoenzymatic and synthetic biology approaches offer powerful tools for both understanding and manipulating complex biosynthetic pathways, even before a native BGC is fully characterized. nih.govfrontiersin.org

Chemoenzymatic strategies combine the flexibility of chemical synthesis with the selectivity of enzymatic catalysis. pku.edu.cn In the context of this compound, this approach can be used to:

Probe Pathway Intermediates: Hypothesized intermediates in the biosynthetic pathway can be chemically synthesized. nih.gov These synthetic precursors can then be used as substrates in in-vitro assays with cell extracts from the Daphniphyllum plant or with individual putative enzymes (once their genes are identified) to confirm their role in the pathway.

Biomimetic Synthesis: Laboratory syntheses that mimic proposed biosynthetic steps (e.g., a key cyclization) provide strong evidence for the plausibility of a proposed pathway and can help refine biogenetic hypotheses. acs.org The successful total synthesis of daphmanidin E, a this compound-type alkaloid, utilized a chemoenzymatic step early in its sequence, highlighting the utility of this combined approach. thieme-connect.comorganic-chemistry.org

Synthetic biology involves the application of engineering principles to biology, including the design and construction of novel biological pathways, devices, and systems. nih.govfortuneonline.org For this compound, synthetic biology could be applied to:

Pathway Reconstruction: Once the BGC is identified, the genes could be codon-optimized and reassembled in a microbial host like Saccharomyces cerevisiae (yeast) or Escherichia coli to establish heterologous production. frontiersin.orgembopress.org

Pathway Engineering and Optimization: The reconstructed pathway could be engineered to improve yields or produce novel analogues. This could involve modulating gene expression levels, modifying enzyme properties through protein engineering, or introducing enzymes from other pathways to create new chemical derivatives. pku.edu.cnnih.gov

| Strategy | Description | Application to this compound | Reference |

|---|---|---|---|

| Chemoenzymatic Synthesis | A hybrid approach using both chemical and enzymatic steps to construct a molecule. | Synthesis of proposed biosynthetic intermediates for functional enzyme assays; use of enzymes for stereoselective steps in total synthesis. | nih.gov, organic-chemistry.org |

| Biomimetic Synthesis | Laboratory synthesis designed to imitate a key step in a proposed biosynthetic pathway. | Provides proof-of-concept for complex, hypothetical cyclization cascades. | , acs.org |

| Genome Mining | Using bioinformatics to search a sequenced genome for biosynthetic gene clusters (BGCs). | The primary method to identify the putative this compound BGC in the Daphniphyllum genome. | jmicrobiol.or.kr |

| Synthetic Biology / Heterologous Expression | Reconstructing a biosynthetic pathway in a foreign host organism. | Future goal: to produce this compound in a microbe or plant host for sustainable production and pathway engineering. | nih.gov, frontiersin.org |

Mechanistic Biological Investigations of Daphmanidin a

In Vitro Cellular and Molecular Mechanisms of Action

Investigations into the precise molecular interactions and cellular consequences of daphmanidin A exposure are in the early stages. The primary reported bioactivity is cytotoxicity against specific tumor cell lines, though the underlying mechanisms are not yet fully characterized. nih.gov

The specific molecular targets of this compound within the cell have not been definitively identified in the reviewed scientific literature. While the broader class of Daphniphyllum alkaloids is known to possess a range of biological functionalities, including the inhibition of kinase enzymes, specific protein or enzyme binding partners for this compound have not been reported. vdoc.pub Initial screening has indicated antineoplastic potential, but the direct protein or enzyme interactions responsible for this effect are yet to be elucidated. nih.gov

| Assay Type | Cell Line | Reported Activity | Source |

|---|---|---|---|

| Antitumor Drug Screening | Murine leukemia L1210 cells | Cytotoxic effects observed | nih.gov |

| Specific Protein/Enzyme Target Assay | Not Reported | Data not available in reviewed literature |

Detailed studies on the modulation of specific intracellular signaling pathways by this compound are currently lacking. The observed cytotoxicity against cancer cells implies interference with critical cellular processes such as cell cycle progression or the induction of apoptosis. nih.gov For context, other alkaloids isolated from the Daphniphyllum genus have been found to induce apoptosis or inhibit tubulin polymerization, thereby blocking mitosis. vdoc.pubresearchgate.net However, it is crucial to note that dedicated studies to determine if this compound acts via these or other mechanisms, such as altering gene expression or specific signaling cascades (e.g., MAPK, p53 pathways), have not been published. The precise molecular-level changes in cellular processes following treatment with this compound remain an area for future investigation.

There is no information available in the current scientific literature regarding the investigation of target engagement or the molecular binding modes of this compound. Research in this area would require techniques such as cellular thermal shift assays (CETSA), photoaffinity labeling, or co-crystallization of this compound with a purified protein target. wiley-vch.de Computational studies, like molecular docking, to predict potential binding interactions are also not reported. Elucidating the binding mode is a critical step for understanding its mechanism of action and for any future structure-activity relationship (SAR) studies.

Modulation of Intracellular Signaling Pathways and Cellular Processes (e.g., cell cycle, apoptosis, gene expression) at a Molecular Level

In Vivo Mechanistic Pharmacological Studies in Research Models (Excluding Clinical Efficacy and Toxicity)

Pharmacological studies of this compound in in vivo research models are not extensively documented. The complexity of its synthesis has likely limited the availability of the compound for comprehensive animal studies. organic-chemistry.orgnih.gov

There are currently no published studies that elucidate the molecular events and pathway perturbations caused by this compound in in vivo disease models. While a related compound, daphmanidin E, has been noted for its vasorelaxant activity in rat aorta preparations, similar in vivo functional studies and subsequent molecular analyses have not been reported for this compound. organic-chemistry.org Future research using animal models, for instance, xenograft models for cancer, would be necessary to identify the molecular changes and pathway disruptions that occur in a whole organism.

The analysis of in vivo target engagement for this compound has not been performed. Such studies are essential to confirm that the compound interacts with its intended molecular target within a complex biological system and to correlate this engagement with downstream pharmacodynamic effects. nih.gov Methodologies for this, including competitive activity-based protein profiling or the use of positron emission tomography (PET) ligands, have not been applied to this compound. Therefore, the link between its molecular action and its physiological effects in a living organism remains to be established.

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Daphmanidin E |

Elucidation of Molecular Events and Pathway Perturbations in Disease Models

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Comprehensive SAR studies for this compound, which are crucial for understanding how its chemical structure relates to its biological function, are not extensively documented in available research. Such studies would typically involve the synthesis of various analogs of this compound and the subsequent evaluation of their biological activities. This process allows researchers to identify the key structural motifs, or pharmacophores, responsible for the compound's effects at a molecular level.

Correlating Specific Structural Features with Biological Target Modulation

At present, there is a lack of specific research correlating the distinct structural features of this compound with the modulation of particular biological targets. The complex, fused hexacyclic skeleton of this compound presents a formidable challenge for synthetic chemists, which may explain the current scarcity of SAR data. nih.gov The development of more efficient synthetic routes to this compound and its analogs is a critical prerequisite for conducting systematic SAR investigations.

Rational Design and Synthesis of Mechanistic Probes

The rational design and synthesis of mechanistic probes derived from this compound are not described in the existing body of research. The creation of such probes, which are essential for identifying the specific cellular binding partners of the compound, would be a logical next step following initial biological screening and SAR studies.

Chemical Biology Tools and Techniques for Mechanistic Elucidation

The application of specific chemical biology tools and techniques to unravel the mechanism of action of this compound is an area that awaits exploration. Methodologies such as affinity chromatography and photoaffinity labeling are powerful approaches for target identification and validation.

The general principle of using small molecules as probes to investigate biological systems is well-established. nih.govrhhz.net For instance, photoaffinity labeling involves the use of a probe that can be activated by light to form a covalent bond with its target protein, enabling its identification. nih.gov Similarly, affinity-based probes can be designed to bind to their targets with high affinity and selectivity. nih.gov

While the total synthesis of related compounds like (+)-daphmanidin E has been achieved, and the potential for biological evaluation has been noted, the development of this compound-based probes for mechanistic studies has not been reported. sjtu.edu.cnethz.chontosight.ai The synthesis of such tools would be a significant step towards understanding the molecular basis of this compound's biological activity.

Advanced Analytical and Computational Methodologies in Daphmanidin a Research

High-Throughput Screening Methodologies for Biological Target Identification

High-Throughput Screening (HTS) represents a cornerstone of modern drug discovery, enabling the rapid, automated testing of vast libraries of chemical compounds against specific biological targets. bmglabtech.com This process is instrumental in identifying "hits"—compounds that modulate the activity of a target, such as an enzyme or receptor, in a desired manner. bmglabtech.comevotec.com HTS leverages robotics, liquid handling devices, and sensitive detectors to perform millions of biochemical or cellular tests in a short period, making it a cost-effective strategy for exploring the therapeutic potential of natural products. bmglabtech.com

The primary objective of HTS is to accelerate target analysis and identify lead compounds from large-scale libraries. bmglabtech.com For a natural product with a complex structure like daphmanidin A, whose specific biological activities are not fully elucidated, HTS is an ideal approach to uncover its molecular targets within the cell. researchgate.netnih.gov The process typically involves developing a robust assay, such as a luminescence-based or fluorescence-based readout, that can be miniaturized and automated. nih.govnih.gov While HTS is a powerful tool for identifying the protein targets of small molecules, specific HTS campaigns detailing the identification of biological targets for this compound are not yet widely reported in scientific literature. researchgate.net

Biophysical Techniques for Ligand-Target Interaction Characterization (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry, Ligand-based NMR)

Once a potential target is identified, a range of biophysical techniques are employed to validate the interaction and quantify its physical parameters. nih.govwhiterose.ac.uk These methods provide crucial data on binding affinity, kinetics, and thermodynamics, which are essential for the progression of a "hit" to a "lead" compound. drugtargetreview.com

Surface Plasmon Resonance (SPR) : SPR is a powerful, label-free optical technique for monitoring biomolecular interactions in real-time. nih.govyoutube.com The method involves immobilizing one interacting partner (the ligand, e.g., a protein target) onto a metal sensor surface, while the other partner (the analyte, e.g., this compound) is flowed over the surface. nih.govyoutube.com Binding events cause a change in the refractive index at the surface, which is detected as a shift in the resonance angle of reflected light. youtube.comyoutube.com This allows for the precise determination of the association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated. drugtargetreview.comyoutube.com

Isothermal Titration Calorimetry (ITC) : ITC is a technique that directly measures the heat released or absorbed during a binding event. nih.govjournalofappliedbioanalysis.com In a typical ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a sample cell containing the macromolecular target. msstate.edu ITC provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_D), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS). journalofappliedbioanalysis.comeuropeanpharmaceuticalreview.com This information is invaluable for understanding the molecular driving forces behind the binding event. researchgate.net

Ligand-based Nuclear Magnetic Resonance (NMR) : Ligand-based NMR methods are particularly useful because they focus on the signals of the small molecule, circumventing the need for isotopic labeling of the target protein. nih.govrsc.org These techniques are highly sensitive for detecting weak to moderate binding and can provide structural information about the interaction. nih.govlew.ro

Saturation Transfer Difference (STD) NMR : This is one of the most popular ligand-based NMR techniques. researchgate.net It involves selectively saturating the resonances of the target protein; this saturation is then transferred to any bound ligands. researchgate.net By comparing the NMR spectrum with and without protein saturation, the specific protons on the ligand that are in close contact with the protein can be identified, revealing the compound's "binding epitope". researchgate.net

Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) : In this method, the magnetization originates from bulk water protons and is transferred to the protein and subsequently to the bound ligand. lew.ro This allows for the differentiation of binders from non-binders in a mixture. lew.ro

Advanced Imaging Techniques for Subcellular Localization and Dynamics

Understanding where a compound acts within a cell is critical to elucidating its mechanism of action. Advanced imaging techniques, such as confocal fluorescence microscopy and super-resolution microscopy, are used to visualize the subcellular localization and dynamics of small molecules. By tagging a compound with a fluorescent probe, its accumulation in specific organelles (e.g., mitochondria, nucleus, endoplasmic reticulum) can be tracked in living cells. This spatial information helps to narrow down the pool of potential biological targets and provides context for the compound's observed effects. While these techniques are fundamental in chemical biology, specific studies reporting the use of advanced imaging to determine the subcellular localization of this compound are not prominently featured in the available literature.

Molecular Dynamics Simulations and Docking Studies for Binding Mode Prediction and Rational Design

Computational methods are indispensable for visualizing and predicting how a ligand like this compound interacts with its target at an atomic level. nih.govmdpi.com

Molecular Docking : Docking is a computational technique used to predict the preferred orientation, or "pose," of a ligand when it binds to a protein target. nih.govsarpublication.com The process involves sampling many possible conformations of the ligand within the protein's binding site and using a scoring function to rank them based on predicted binding affinity. sarpublication.commdpi.com Docking is crucial for generating hypotheses about the binding mode and identifying key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. sums.ac.ir

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of biomolecular systems over time. nih.govplos.org After a ligand is docked into a protein, an MD simulation can be run to assess the stability of the predicted binding pose. rsc.org These simulations model the movements of every atom in the system, allowing researchers to observe conformational changes in both the ligand and the protein upon binding and to calculate binding free energies. mdpi.comrsc.org Together, docking and MD simulations are powerful tools for predicting binding modes and guiding the rational design of new this compound analogs with improved potency and selectivity. mdpi.comresearchgate.net

Integration of Omics Data (e.g., Proteomics, Metabolomics) for Systems-Level Understanding

To gain a comprehensive understanding of the biological role of this compound, researchers are increasingly turning to "omics" technologies. Integrating data from metabolomics and proteomics allows for a systems-level view of the compound's biosynthesis and its effects on cellular networks. vdoc.pub

Metabolomics : This field involves the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. Integrative metabolomics has been applied to map the distribution of Daphniphyllum alkaloids across different plant tissues. researchgate.net These studies have revealed that different structural types of alkaloids have distinct distributions; for instance, C22 alkaloids like this compound tend to accumulate in the epidermis of Daphniphyllum macropodum. researchgate.net Furthermore, metabolomics analyses using 15N-labeled amino acids have been conducted to investigate the origin of the nitrogen atom in the complex alkaloid scaffold, a key question in their biosynthesis. whiterose.ac.uk

Proteomics : Proteomics, the large-scale study of proteins, can be used in conjunction with metabolomics and transcriptomics to identify the enzymes and regulatory proteins involved in the biosynthetic pathways of natural products. vdoc.pub By correlating metabolite profiles with protein expression levels across different tissues or conditions, researchers can pinpoint candidate genes responsible for constructing the intricate this compound skeleton. vdoc.pubresearchgate.net This integrated omics approach is essential for unraveling the complex biology of Daphniphyllum alkaloids, from their creation in the plant to their potential interactions in other biological systems. vdoc.pub

Future Research Directions and Theoretical Considerations in Daphmanidin a Chemistry and Biology

Prospects for Untapped Biosynthetic Potential and Enzymatic Engineering for Analogues

The biosynthesis of the complex and diverse Daphniphyllum alkaloids, including daphmanidin A, is a fascinating area of research that remains largely uncharted. It is hypothesized that the biosynthetic pathway for these alkaloids begins with squalene (B77637). whiterose.ac.uknih.gov This initial precursor is thought to undergo sequential oxidation to form intermediates like squalene-27,28-diol and squalene-27,28-dial, followed by the incorporation of a nitrogen atom which triggers a cascade of cyclization reactions to build the characteristic polycyclic scaffold. whiterose.ac.uk However, the specific enzymes responsible for catalyzing these intricate transformations are yet to be identified. whiterose-mechanisticbiology-dtp.ac.uk

Recent studies have begun to shed light on this complex process. For instance, the synthesis of the hypothesized precursor squalene-27,28-diol was achieved, but subsequent feeding experiments suggested it may not be a direct precursor, indicating that our understanding of the early steps of the pathway is still incomplete. whiterose.ac.uk This highlights a significant untapped potential within the biosynthetic machinery of Daphniphyllum species. Unraveling the complete biosynthetic pathway to this compound would not only be a landmark achievement in natural product biosynthesis but would also provide access to the unique enzymatic tools crafted by nature to assemble such a complex molecule. york.ac.uk

The identification and characterization of these biosynthetic enzymes would open the door to enzymatic engineering. By manipulating these biocatalysts, it could be possible to produce novel analogues of this compound that are not accessible through traditional synthetic methods. This could involve, for example, altering the substrate specificity of the enzymes to accept modified precursors or engineering the enzymes to perform alternative chemical transformations. Such engineered biosynthetic pathways could be housed in heterologous hosts like yeast or tobacco, potentially enabling the sustainable and scalable production of this compound and its derivatives for further biological evaluation and therapeutic development. york.ac.uk

Advancements in Stereoselective and Sustainable Synthetic Methodologies for Complex Alkaloids

The synthesis of this compound and other Daphniphyllum alkaloids represents a significant challenge to synthetic organic chemists due to their complex, polycyclic, and stereochemically rich structures. biorxiv.orgresearchgate.net These challenges have spurred the development of innovative and elegant synthetic strategies. The total synthesis of (+)-daphmanidin E, a this compound-type alkaloid, showcased a strategy involving rapid access to a key bicyclo[2.2.2]octane core. thieme-connect.com

Future advancements in this area will likely focus on the development of even more efficient, stereoselective, and sustainable synthetic methodologies. This includes the invention of new chemical reactions and the refinement of existing ones to construct the intricate caged structure of this compound with higher yields and fewer steps. Key areas for innovation include the development of novel cascade reactions that can rapidly assemble multiple rings in a single operation and the use of catalysis to control stereochemistry with high precision.

A growing emphasis in modern organic synthesis is on sustainability. chemrxiv.org Future synthetic routes to this compound and other complex alkaloids will likely incorporate principles of green chemistry, such as minimizing the use of protecting groups, reducing the number of synthetic steps (atom economy), and employing environmentally benign reagents and solvents. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, could also play a a significant role in developing more sustainable routes to these complex natural products.

Exploration of Novel Mechanistic Targets and Unconventional Biological Activities

The Daphniphyllum alkaloids are known to possess a wide array of biological activities, including cytotoxic, anti-HIV, anticarcinogenic, vasorelaxant, anti-inflammatory, and neurotrophic effects. researchgate.netchemrxiv.org For instance, daphmanidin E has been reported to exhibit moderate vasorelaxant activity on rat aorta. organic-chemistry.orgdicp.ac.cn Furthermore, daphmanidin F, another related compound, has shown potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai

Despite these promising findings, the specific molecular targets and mechanisms of action for most Daphniphyllum alkaloids, including this compound, remain largely unknown. Future research should focus on elucidating the precise biological pathways modulated by this compound. This could involve a variety of modern chemical biology techniques, such as affinity-based protein profiling to identify direct binding partners, and transcriptomic or proteomic studies to understand the global cellular response to the compound.

Moreover, there is a significant opportunity to explore unconventional biological activities of this compound. Given the unique structural features of this alkaloid, it may interact with novel biological targets that are not modulated by existing drugs. Screening this compound against a broad range of biological assays, including those for less conventional targets, could uncover unexpected therapeutic applications. The structural complexity that makes this compound a synthetic challenge also makes it a promising scaffold for probing new areas of biology. biorxiv.orgresearchgate.net

Application of Artificial Intelligence and Machine Learning in Natural Product Discovery and Synthesis

AI and ML can also accelerate the drug discovery process by predicting the biological activities and molecular targets of natural products. scispace.commdpi.com By training algorithms on large datasets of known bioactive molecules, it is possible to develop models that can predict the therapeutic potential of new compounds like this compound. This could help to prioritize research efforts and guide the design of experiments to validate these predictions.

Furthermore, AI is being increasingly used to assist in the planning of complex synthetic routes. Programs are being developed that can propose novel and efficient synthetic pathways to challenging target molecules like this compound. By analyzing vast amounts of chemical reaction data, these tools can suggest creative solutions that may not be immediately obvious to a human chemist, thus accelerating the process of total synthesis. The integration of AI and ML into the study of this compound has the potential to unlock new discoveries and streamline the path from natural product to potential therapeutic. thieme-connect.com

Conceptual Frameworks for Natural Product-Based Lead Discovery and Optimization in Chemical Biology

Natural products like this compound serve as privileged starting points for drug discovery due to their inherent structural complexity and biological relevance. biorxiv.orgscispace.com A key conceptual framework for leveraging these natural scaffolds is through lead discovery and optimization. This process involves identifying a bioactive natural product (the "lead") and then systematically modifying its structure to improve its potency, selectivity, and pharmacokinetic properties. researchgate.net

For this compound, this would involve first thoroughly characterizing its biological activity and identifying its molecular target(s), as discussed in section 7.3. Once a validated lead, this compound could serve as a template for the design and synthesis of a library of analogues. This could be achieved through a combination of synthetic chemistry and, potentially in the future, the enzymatic engineering approaches outlined in section 7.1.

This natural product-based lead discovery approach offers several advantages. The three-dimensional complexity of natural products often allows them to interact with biological targets with high affinity and selectivity. sioc-journal.cn By starting with a scaffold that has already been "validated" by nature, the probability of developing a successful drug candidate can be increased. The integration of modern technologies, such as high-throughput screening, computational modeling, and chemical biology probes, within this conceptual framework will be crucial for unlocking the full therapeutic potential of this compound and other complex natural products. whiterose.ac.uk

常见问题

Q. What frameworks ensure ethical and rigorous reporting of this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。